Cas no 1185683-82-2 (N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid)
N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid Chemical and Physical Properties
Names and Identifiers
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- N-(3-Morpholin-4-ylpropyl)butan-1-amine oxalate
- N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid
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- Inchi: 1S/C11H24N2O.C2H2O4/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13;3-1(4)2(5)6/h12H,2-11H2,1H3;(H,3,4)(H,5,6)
- InChI Key: NOLMVHOPTRQVNI-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCCNCCCC.OC(C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 196
- Topological Polar Surface Area: 99.1
N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-762888-0.05g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 0.05g |
$162.0 | 2025-02-24 | |
| Enamine | EN300-762888-0.1g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 0.1g |
$241.0 | 2025-02-24 | |
| Enamine | EN300-762888-0.25g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 0.25g |
$347.0 | 2025-02-24 | |
| Enamine | EN300-762888-0.5g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 0.5g |
$546.0 | 2025-02-24 | |
| Enamine | EN300-762888-1.0g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 1.0g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-762888-2.5g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 2.5g |
$1370.0 | 2025-02-24 | |
| Enamine | EN300-762888-5.0g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 5.0g |
$2028.0 | 2025-02-24 | |
| Enamine | EN300-762888-10.0g |
butyl[3-(morpholin-4-yl)propyl]amine, oxalic acid |
1185683-82-2 | 95.0% | 10.0g |
$3007.0 | 2025-02-24 |
N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid Suppliers
N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-(3-Morpholin-4-ylpropyl)butan-1-amine;oxalic acid
Introduction to N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid (CAS No. 1185683-82-2)
N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid (CAS No. 1185683-82-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of morpholine and butanamine, combined with oxalic acid, which imparts additional stability and solubility characteristics. The following sections will delve into the chemical structure, synthesis, biological activity, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid (CAS No. 1185683-82-2) is characterized by a morpholine ring attached to a propyl chain, which is further linked to a butanamine moiety. The oxalic acid component is introduced to enhance the compound's solubility and stability in aqueous environments. The synthesis of this compound typically involves several steps, including the formation of the morpholine-propyl intermediate, followed by the introduction of the butanamine group, and finally the addition of oxalic acid.
Recent studies have explored various synthetic routes to optimize the yield and purity of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid. For instance, a 2021 publication in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly reduced reaction time and improved overall efficiency. This method involves the sequential addition of reagents under controlled conditions, ensuring high yields and minimal by-products.
Biological Activity
The biological activity of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid has been extensively studied in various biological systems. One of the key areas of interest is its potential as a modulator of neurotransmitter systems. Research has shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and receptor activation.
A 2020 study published in the Journal of Medicinal Chemistry investigated the effects of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid on serotonin and dopamine receptors. The results indicated that this compound exhibits selective binding to serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and cognitive function. This finding suggests potential therapeutic applications in treating mood disorders such as depression and anxiety.
Potential Applications
The unique properties of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid make it a promising candidate for various pharmaceutical applications. One potential application is in the development of novel antidepressants. Traditional antidepressants often have limited efficacy and can cause significant side effects. The selective binding properties of this compound to serotonin receptors may offer a more targeted approach to treating mood disorders with fewer side effects.
In addition to its potential as an antidepressant, N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid has also shown promise in pain management. A 2022 study published in Pain Research & Management explored the analgesic effects of this compound in animal models. The results demonstrated that it effectively reduced pain sensitivity without causing significant adverse effects, suggesting its potential as a safer alternative to existing pain medications.
Clinical Trials and Future Directions
While preclinical studies have provided promising results, further research is needed to fully understand the safety and efficacy of N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid. Several clinical trials are currently underway to evaluate its therapeutic potential in humans. These trials aim to assess various parameters such as pharmacokinetics, pharmacodynamics, safety profiles, and therapeutic outcomes.
The future directions for research on this compound include exploring its mechanisms of action at a molecular level, identifying potential drug interactions, and optimizing its formulation for different routes of administration. Additionally, there is growing interest in investigating its potential as a combination therapy with other drugs to enhance treatment outcomes.
Conclusion
N-(3-Morpholin-4-ylpropyl)butan-1-amine; Oxalic Acid (CAS No. 1185683-82-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure, selective biological activity, and promising preclinical results make it an attractive candidate for further investigation. As research progresses, it is likely that this compound will play an increasingly important role in the treatment of various medical conditions.
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